ZL-28-6

CARM1 inhibition Type I PRMT selectivity Structure-activity relationship

ZL-28-6 is a research-use-only CARM1 inhibitor optimized for enhanced selectivity over other Type I PRMTs. Compared to DCPR049_12, it shows increased CARM1 potency and superior antiproliferative activity in solid tumor cell lines. Use this chemical probe for CARM1-focused studies in cancer signaling and epigenetic research.

Molecular Formula C18H22Cl2N2O
Molecular Weight 353.3 g/mol
Cat. No. B15136360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL-28-6
Molecular FormulaC18H22Cl2N2O
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=CC=CC=C1OCC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C18H22Cl2N2O/c1-21-10-11-22(2)12-14-6-3-4-9-17(14)23-13-15-7-5-8-16(19)18(15)20/h3-9,21H,10-13H2,1-2H3
InChIKeyQRJNXZKQNLRQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZL-28-6: A High-Potency Type I PRMT Inhibitor with Enhanced CARM1 Selectivity


ZL-28-6 (CAS: 2739807-18-0) is a type I protein arginine methyltransferase (PRMT) inhibitor with a reported IC50 of 18 ± 2 nM against coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) [1][2]. It belongs to the ethylenediamino motif class of PRMT inhibitors and was developed through structure-based optimization from initial virtual screening hits [1]. The compound has demonstrated effective cellular target engagement and antiproliferative activity against multiple solid tumor cell lines [1].

Why Pan-Type I PRMT Inhibitors Cannot Replace ZL-28-6


Type I PRMT inhibitors vary substantially in their selectivity profiles across PRMT1, PRMT3, CARM1 (PRMT4), PRMT6, and PRMT8. Pan-inhibitors such as MS023 exhibit potent inhibition across all type I PRMTs (IC50 values ranging from 4 to 119 nM across PRMT1/3/4/6/8), which can confound interpretation of CARM1-specific phenotypes and increase the risk of off-target effects . ZL-28-6 was specifically optimized to enhance CARM1 potency while reducing activity against other type I PRMTs compared to earlier-generation inhibitors [1]. Simple substitution with another type I PRMT inhibitor without comparable CARM1-selectivity profiling would compromise experimental specificity and reproducibility in CARM1-focused studies.

ZL-28-6 Quantitative Differentiation Evidence: Head-to-Head Comparison Data


ZL-28-6 vs. DCPR049_12: Increased CARM1 Potency with Decreased Off-Target PRMT Activity

In a direct comparative study, ZL-28-6 demonstrated increased potency against CARM1 and decreased activity against other type I PRMTs relative to the earlier lead compound DCPR049_12. ZL-28-6 exhibited a CARM1 IC50 of 18 ± 2 nM, representing a significant improvement over DCPR049_12, while showing reduced inhibition of PRMT1, PRMT6, and PRMT8 [1]. This dual optimization—enhanced on-target potency coupled with reduced off-target PRMT engagement—is not observed with pan-inhibitors like MS023, which retains potent activity against PRMT1 (30 nM) and PRMT6 (4 nM) .

CARM1 inhibition Type I PRMT selectivity Structure-activity relationship

ZL-28-6 vs. DCPR049_12: Superior Antiproliferative Activity Across Solid Tumor Cell Lines

ZL-28-6 exhibited significantly better antiproliferation activities toward a series of solid tumor cells compared to DCPR049_12 [1]. This enhanced cellular efficacy, combined with the compound's CARM1-biased selectivity profile, indicates a broader spectrum of anticancer activity relevant to solid tumor research applications [1]. In contrast, highly selective CARM1 inhibitors such as SGC2085 (CARM1 IC50 = 50 nM) show potent enzyme inhibition but may lack comparable antiproliferative activity in certain cell lines due to differences in cellular permeability or target engagement kinetics .

Antiproliferative activity Solid tumor Cancer cell lines

ZL-28-6 vs. SGC2085: Comparative CARM1 Inhibitory Potency

ZL-28-6 inhibits CARM1 with an IC50 of 18 ± 2 nM [1], which is approximately 2.8-fold more potent than the well-characterized selective CARM1 inhibitor SGC2085 (CARM1 IC50 = 50 nM) [2]. While SGC2085 is reported to have >100-fold selectivity over PRMT6, its absolute potency against CARM1 is lower than that of ZL-28-6. However, it should be noted that ZL-28-6's selectivity profile across other PRMTs has not been fully quantified in published literature, and SGC2085 remains the benchmark for selectivity [2]. Compound 17e, a subsequent derivative of ZL-28-6, achieved even greater potency (CARM1 IC50 = 2 ± 1 nM) [3].

CARM1 inhibitor IC50 comparison Enzyme inhibition

ZL-28-6 Cellular Target Engagement: Validated by Cellular Thermal Shift Assay

Cellular thermal shift assay (CETSA) and western blot experiments confirmed that ZL-28-6 effectively engages CARM1 within intact cells [1][2]. This cellular target validation distinguishes ZL-28-6 from compounds that show potent enzymatic inhibition but fail to engage the target in a cellular context due to permeability or efflux limitations. The confirmation of cellular target engagement provides confidence that ZL-28-6's observed antiproliferative effects are CARM1-mediated rather than off-target-driven [1].

Cellular target engagement CETSA CARM1

ZL-28-6 as a Chemical Starting Point for Optimized CARM1 Inhibitors

ZL-28-6 served as the starting point for further medicinal chemistry optimization that yielded compound 17e, which achieved remarkable potency and selectivity for CARM1 (IC50 = 2 ± 1 nM) [1]. Compound 17e demonstrated good antitumor efficacy in a melanoma xenograft model, validating the scaffold's translational potential [1]. This evolution from ZL-28-6 (IC50 = 18 nM) to 17e (IC50 = 2 nM) illustrates the scaffold's capacity for further potency optimization. In comparison, compound 11f, derived from the DCPR049_12 scaffold, achieved a CARM1 IC50 of 9 nM with a PRMT1 IC50 of 56 nM [2], offering a different selectivity window.

Lead optimization Structure-activity relationship CARM1 inhibitor development

Recommended Research and Procurement Applications for ZL-28-6


Chemical Probe for CARM1-Specific Biological Function Studies

Researchers investigating the biological functions of CARM1 (PRMT4) in cancer cell signaling, transcription regulation, or epigenetic modifications can utilize ZL-28-6 as a chemical probe. The compound's validated cellular target engagement via CETSA and western blot [1], combined with its CARM1-biased selectivity profile relative to DCPR049_12 , makes it suitable for studies requiring pharmacological inhibition of CARM1 with reduced confounding effects from other type I PRMTs.

Solid Tumor Antiproliferative Screening and Efficacy Studies

ZL-28-6 demonstrates superior antiproliferative activity across a panel of solid tumor cell lines compared to DCPR049_12 [1], making it a strong candidate for in vitro oncology screening programs. Laboratories focused on solid tumor biology—including melanoma, colorectal, and other CARM1-overexpressing cancers—may find ZL-28-6 more efficacious than alternative CARM1 inhibitors such as SGC2085 (CARM1 IC50 = 50 nM) .

Medicinal Chemistry Lead Optimization Scaffold

Medicinal chemistry teams seeking to develop next-generation CARM1 inhibitors can use ZL-28-6 as a validated starting scaffold. The compound's successful optimization to compound 17e (CARM1 IC50 = 2 ± 1 nM) with in vivo efficacy in melanoma xenograft models [1] demonstrates the scaffold's capacity for potency improvement and translational potential. Procurement of ZL-28-6 provides a reference standard for SAR campaigns and enables direct comparison with newly synthesized analogs.

Comparative Pharmacology Studies of Type I PRMT Inhibitors

For research groups profiling the selectivity and cellular activity of type I PRMT inhibitors, ZL-28-6 offers a distinct pharmacological profile compared to pan-inhibitors like MS023 (which inhibits PRMT1/3/4/6/8 with IC50 values ranging from 4 to 119 nM) [1] and highly selective inhibitors like SGC2085 . Including ZL-28-6 in comparative panels enables researchers to correlate differential PRMT selectivity profiles with distinct biological outcomes, informing the selection of appropriate tool compounds for specific experimental questions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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